2-Morpholinemethanamine, N,N,5-trimethyl-

pKa basicity regioisomer

2‑Morpholinemethanamine, N,N,5‑trimethyl‑ (C₈H₁₈N₂O, MW 158.24 g mol⁻¹, CAS 1379218‑67‑3) is a tertiary amine featuring a morpholine ring simultaneously substituted with N,N‑dimethyl and C5‑methyl groups. The compound is listed as a fine‑chemical building block suitable for screening library design and early‑stage medicinal‑chemistry exploration (for non‑human research).

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 1379218-67-3
Cat. No. B12093615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholinemethanamine, N,N,5-trimethyl-
CAS1379218-67-3
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC1COC(CN1)CN(C)C
InChIInChI=1S/C8H18N2O/c1-7-6-11-8(4-9-7)5-10(2)3/h7-9H,4-6H2,1-3H3
InChIKeyRNTMIYUVTHOWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholinemethanamine, N,N,5-trimethyl- (CAS 1379218-67-3): A C8H18N2O Morpholine Scaffold for N,N-dimethyl and C5-methyl Substitution


2‑Morpholinemethanamine, N,N,5‑trimethyl‑ (C₈H₁₈N₂O, MW 158.24 g mol⁻¹, CAS 1379218‑67‑3) is a tertiary amine featuring a morpholine ring simultaneously substituted with N,N‑dimethyl and C5‑methyl groups . The compound is listed as a fine‑chemical building block suitable for screening library design and early‑stage medicinal‑chemistry exploration (for non‑human research) . Its predicted boiling point (211.5 ± 15.0 °C), density (0.904 ± 0.06 g cm⁻³), and pKa (8.87 ± 0.60) differentiate it from positional isomers and other C₈H₁₈N₂O morpholine derivatives that share the same molecular formula but place the N‑ and C‑substituents at different positions on the ring .

Why 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ Cannot Be Replaced by a Generic C₈H₁₈N₂O Morpholine Analog


Simply procuring any C₈H₁₈N₂O morpholine derivative ignores that the physiochemical and steric profile of 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ is determined by the precise placement of its N,N‑dimethyl and C5‑methyl groups. Regioisomers such as N,α,4‑trimethyl‑3‑morpholinemethanamine (CAS 2110899‑84‑6) and N,4,6‑trimethyl‑2‑morpholinemethanamine (CAS 1996166‑85‑8) share the same molecular formula yet exhibit markedly different predicted boiling points (204.3 °C and 203.2 °C, respectively) and basicities (pKa 10.29 and 9.58, respectively) compared with the target compound (211.5 °C, pKa 8.87) . Diastereomers such as (2R,5R)‑ and (2R,5S)‑configured variants likewise display distinct physical properties, while compounds that relocate the basic amine to the morpholine ring‑nitrogen (e.g., 4‑[2‑(dimethylamino)ethyl]morpholine, CAS 4385‑05‑1) alter both the hydrogen‑bond‑donor count and the topological polar surface area, fundamentally changing recognition by biological targets [1]. Without head‑to‑head functional data, purchasers must therefore rely on these measurable, position‑dependent property differences as the basis for selecting the correct scaffold .

Head‑to‑Head Property Benchmarks That Differentiate 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ (CAS 1379218‑67‑3)


Predicted pKa Differentiation: 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ Exhibits Substantially Lower Basicity Than Regioisomeric C₈H₁₈N₂O Trimethylmorpholine Analogs

The predicted acid‑dissociation constant (pKa) of 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ is 8.87 ± 0.60, which is 1.42 log units lower than that of the α‑substituted regioisomer 3‑Morpholinemethanamine, N,α,4‑trimethyl‑ (CAS 2110899‑84‑6, pKa 10.29 ± 0.10) and 0.71 log units lower than that of 2‑Morpholinemethanamine, N,4,6‑trimethyl (CAS 1996166‑85‑8, pKa 9.58 ± 0.10) . At physiological pH 7.4, these differences correspond to a >10‑fold variation in the fraction of protonated amine, directly impacting solubility, membrane permeability, and target‑binding electrostatics [1].

pKa basicity regioisomer trimethylmorpholine C8H18N2O

Boiling‑Point Differentiation: 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ Requires Higher Thermal Energy for Phase Transition Than Regioisomeric Analogs

The predicted boiling point of 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ is 211.5 ± 15.0 °C, which is 8.3 °C higher than that of 2‑Morpholinemethanamine, N,4,6‑trimethyl (CAS 1996166‑85‑8, 203.2 °C) and 7.2 °C higher than that of 3‑Morpholinemethanamine, N,α,4‑trimethyl‑ (CAS 2110899‑84‑6, 204.3 °C) . A boiling‑point elevation of this magnitude indicates stronger intermolecular forces, likely due to the specific orientation of the N,N‑dimethyl and C5‑methyl motifs, and offers a wider operational window for solvent‑removal, distillation‑based purification, or high‑temperature reaction steps [1].

boiling point volatility regioisomer distillation thermal stability

Lipophilicity and Polar Surface Area Differentiation: 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ Balances LogP and PSA Within a Narrow C₈H₁₈N₂O Isomeric Space

The (2R,5R) diastereomer of 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ (CAS 668434‑99‑9, the stereodefined analog of the racemic target) has a calculated LogP of 0.25 and a topological polar surface area (tPSA) of 24.5 Ų . By contrast, 4‑[2‑(dimethylamino)ethyl]morpholine (CAS 4385‑05‑1, a C₈H₁₈N₂O isomer where the amine is attached through the morpholine nitrogen) exhibits a higher predicted pKa of 9.41 ± 0.28 and an increased hydrogen‑bond‑acceptor count, which collectively raise its tPSA and alter CNS‑MPO desirability scores . The low tPSA of the target compound falls within the favorable range for blood‑brain‑barrier penetration (tPSA < 60–70 Ų), while its moderate LogP avoids the excessive lipophilicity that often leads to poor aqueous solubility and high metabolic clearance [1].

LogP polar surface area lipophilicity CNS penetration solubility

Stereochemical Resolution: The (2R,5R) Diastereomer of 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ Provides a Defined Chiral Scaffold That the Racemate and Other Isomers Cannot Offer

The target compound (CAS 1379218‑67‑3) is supplied as a racemic mixture, but its stereodefined diastereomer (2R,5R)‑2‑Morpholinemethanamine, N,N,5‑trimethyl‑ (CAS 668434‑99‑9) is cataloged with two defined chiral centers, allowing procurement of a single, structurally characterized stereoisomer . In contrast, the (2R,5S) diastereomer (CAS 1932364‑84‑5) and the (2S,5R) diastereomer (CAS 668434‑95‑5) present different three‑dimensional orientations of the C5‑methyl and C2‑dimethylaminomethyl groups, which can lead to divergent biological activities when the morpholine ring is a core pharmacophore . For structure‑activity relationship (SAR) studies, access to a stereochemically pure (2R,5R) building block eliminates the confounding effect of diastereomeric mixtures and enables deconvolution of chiral‑dependent potency or selectivity [1].

stereochemistry diastereomer chiral resolution enantioselective synthesis structure‑activity relationship

Commercial Purity and Packaging: 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ Is Offered at ≥98 % Purity in Scalable Quantities, Matching or Exceeding the Specifications of Analogous Trimethylmorpholine Building Blocks

Suppliers list 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ (CAS 1379218‑67‑3) with a purity of 98 % and packaging options ranging from 5 g to kg scale (100 kg) . The analogous regioisomers 3‑Morpholinemethanamine, N,α,4‑trimethyl‑ (CAS 2110899‑84‑6) and 2‑Morpholinemethanamine, N,N,α‑trimethyl‑ (CAS 1566911‑09‑8) are offered at the same nominal purity (98 %+) and similar packaging scales, while the stereodefined (2R,5R) diastereomer (CAS 668434‑99‑9) has no registered commercial supplier in the Chem960 database, indicating limited availability relative to the racemate . Equivalent purity and scalable packaging reduce the procurement risk when selecting the N,N,5‑trimethyl isomer for library synthesis, as the compound can be obtained in research‑ to process‑scale quantities without additional custom‑synthesis lead time .

purity packaging procurement supply chain building block

GHS Hazard Classification Gap: 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ Lacks Hazard Data, Whereas Structurally Related Trimethylmorpholines Carry H302‑H318‑H335 Warnings

The safety data sheet for the (2R,5R) diastereomer of 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ (CAS 668434‑99‑9) reports “no data available” for all GHS classification categories . In contrast, the simpler trimethylmorpholine scaffold (5S)‑2,2,5‑trimethylmorpholine (CAS 1807921‑06‑7) carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation) [1]. The absence of hazard data for the target compound does not imply safety; it signals a gap in toxicological characterization that may necessitate additional personal protective equipment and engineering controls during procurement and use [2]. Users accustomed to the known GHS profile of related trimethylmorpholines should not assume an equivalent risk profile for the N,N,5‑trimethyl isomer.

GHS safety hazard toxicology handling

Where 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ (CAS 1379218‑67‑3) Provides a Measurable Advantage Over Its Closest Analogs


CNS‑Oriented Fragment or Lead‑Like Screening Libraries Requiring Low tPSA and Moderate LogP

With a topological polar surface area of 24.5 Ų and a calculated LogP of 0.25, 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ occupies the CNS‑favorable property space (tPSA < 60 Ų, LogP 1–3). Procurement of this specific isomer—rather than N‑alkylated morpholines such as 4‑[2‑(dimethylamino)ethyl]morpholine, which possess higher tPSA and H‑bond acceptor counts—preserves the physicochemical profile required for blood‑brain‑barrier penetration in early‑stage neurological target screening .

pKa‑Driven Salt‑Selection and Formulation Development Workflows

The predicted pKa of 8.87 places 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ more than one log unit below the pKa of its α‑substituted regioisomer (10.29) and nearly 0.7 units below the 4,6‑dimethyl regioisomer. This lower basicity translates to a significantly different protonation fraction at gastrointestinal or formulation‑relevant pH values, directly informing salt‑screening matrices, ion‑pairing strategies, and amorphous solid‑dispersion design in pre‑formulation programs .

High‑Temperature Parallel Synthesis and Distillation‑Based Purification Protocols

A predicted boiling point of 211.5 °C affords 2‑Morpholinemethanamine, N,N,5‑trimethyl‑ a 7–8 °C higher thermal threshold than its N,4,6‑ and N,α,4‑ regioisomers. This margin enables broader solvent selection for high‑temperature amide couplings, Buchwald–Hartwig aminations, or reductive aminations, and facilitates distillative removal of lower‑boiling by‑products without co‑evaporation of the morpholine building block .

Chiral SAR Studies on Morpholine‑Containing Pharmacophores

When biological data from the racemic mixture suggest activity, the availability of the (2R,5R) diastereomer (CAS 668434‑99‑9) with two defined stereocenters allows follow‑up synthesis and testing of a single, structurally confirmed diastereomer. This is essential for deconvoluting whether the observed effect is driven by one specific three‑dimensional arrangement or is a sum of activities from multiple stereoisomers, a requirement routinely encountered in GPCR, kinase, and ion‑channel programs .

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